molecular formula C12H24N2O6 B13831814 6-Amino-N-beta-D-galactopyranosyl hexanamide

6-Amino-N-beta-D-galactopyranosyl hexanamide

Cat. No.: B13831814
M. Wt: 292.33 g/mol
InChI Key: FJNVLTLMGXYGGP-NBIDRCSRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-beta-D-galactopyranosyl hexanamide typically involves the reaction of a galactopyranosyl derivative with an aminohexanoic acid derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-beta-D-galactopyranosyl hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted galactopyranosyl compounds .

Scientific Research Applications

6-Amino-N-beta-D-galactopyranosyl hexanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-N-beta-D-galactopyranosyl hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The galactopyranosyl moiety plays a crucial role in these interactions, facilitating binding to carbohydrate-recognizing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-N-beta-D-galactopyranosyl hexanamide is unique due to its specific structure, which includes both an amino group and a galactopyranosyl moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H24N2O6

Molecular Weight

292.33 g/mol

IUPAC Name

6-amino-N-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide

InChI

InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9+,10+,11-,12-/m1/s1

InChI Key

FJNVLTLMGXYGGP-NBIDRCSRSA-N

Isomeric SMILES

C(CCC(=O)N[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCN

Canonical SMILES

C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN

Origin of Product

United States

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